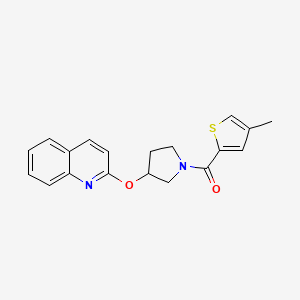
(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Spectroscopic Properties and Theoretical Study
The electronic absorption, excitation, and fluorescence properties of related compounds have been explored, demonstrating how molecular structure and solvent environment impact spectroscopic characteristics. Studies on similar compounds reveal that intramolecular hydrogen bonding and methyl substitution significantly affect the energy levels of molecular orbitals, impacting fluorescence properties. These insights are pivotal for designing fluorescent probes and materials (I. A. Z. Al-Ansari, 2016).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of structurally related compounds, such as 2-Methyl-4-oxo-4 H -1-benzopyrans and their analogs, provides a foundation for developing novel organic synthesis methodologies. These studies offer insights into the reactivity of the active methyl group and the formation of various derivatives, crucial for advancing synthetic chemistry (S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002).
Crystal Chemistry and Ligand Design
Investigations into the crystal chemistry of zinc quinaldinate complexes with pyridine-based ligands offer valuable data on ligand design and metal-organic frameworks. These studies demonstrate the impact of substituents on ligand behavior and intermolecular interactions, essential for the development of coordination chemistry and potential applications in catalysis and materials science (B. Modec, 2018).
Cytotoxicity and Biological Activity
The synthesis and evaluation of trifluoromethyl-substituted compounds similar to the queried chemical structure have shown significant biological activity. Such studies are instrumental in drug discovery, offering a pathway to identifying new therapeutic agents with potential applications in treating various diseases (H. Bonacorso, P. Nogara, et al., 2016).
Enzymatic and Biochemical Studies
Understanding the active site configuration of enzymes, such as methanol dehydrogenase, through the study of related compounds, provides deep insights into enzyme mechanisms. This research is crucial for biotechnology and the development of enzyme-based applications, ranging from biosensors to industrial biocatalysts (Z. Xia, Y. N. He, et al., 1999).
properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-10-17(24-12-13)19(22)21-9-8-15(11-21)23-18-7-6-14-4-2-3-5-16(14)20-18/h2-7,10,12,15H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNBLIXGVNPRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)
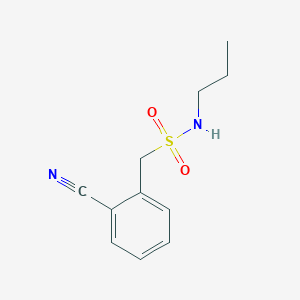
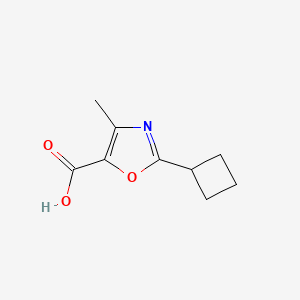
![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)
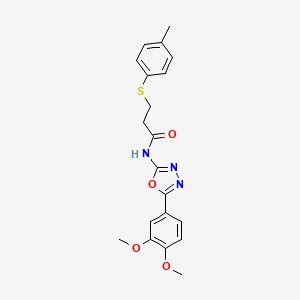
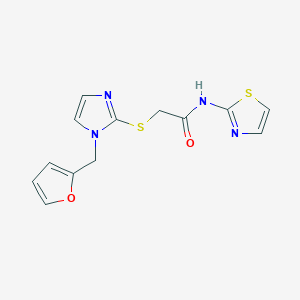


![1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3009014.png)
![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)
